Diacetylspermine
Overview
Description
N1,N12-Diacetylspermine (hydrochloride): is a diacetylated derivative of spermine, an endogenous polyamine synthesized from spermidine. This compound is known for its role in eukaryotic cell growth and protein synthesis, and it is involved in the modulation of calcium-dependent immune processes . Upregulation of N1,N12-Diacetylspermine has been linked to the incidence of cancer, making it a potential biomarker for cancer detection .
Mechanism of Action
Target of Action
Diacetylspermine (DiAcSpm) is an acetylated derivative of spermine, a polyamine that plays crucial roles in many biological functions, including cell growth, gene regulation, nucleic acid stabilization, and cell proliferation . The primary targets of DiAcSpm are cells with high proliferation rates, such as cancer cells .
Mode of Action
DiAcSpm is produced by two rounds of acetylation of spermine, catalyzed by SAT1/2 . The interaction of DiAcSpm with its targets results in changes in the cellular environment, particularly in cancer cells. The exact mechanisms of these interactions are still under investigation .
Biochemical Pathways
The biosynthesis pathway of DiAcSpm starts with the decarboxylation of ornithine, which gives putrescine. Putrescine is then catalytically derived into spermidine by SRM and further aminopropylated into spermine, catalyzed by SMS and involving SAM . DiAcSpm is then produced by two rounds of acetylation of spermine .
Pharmacokinetics
Studies have reported the level of spermine, from which diacspm is derived, in different body fluids and organ tissues in patients with different types of cancers .
Result of Action
DiAcSpm has been associated with the diagnosis and staging of various cancers, including lung, breast, liver, colorectal, and urogenital . It has been observed that urinary DiAcSpm levels could distinguish advanced hepatocellular carcinoma (HCC) from early-stage HCC and other non-malignant liver diseases . Furthermore, DiAcSpm has demonstrated prognostic value in lung cancer, colorectal cancer, and breast cancer .
Action Environment
The action of DiAcSpm is influenced by various environmental factors. For instance, the presence of cancer cells, which have high proliferation rates, can result in elevated polyamine biosynthesis and uptake, leading to increased levels of DiAcSpm . .
Biochemical Analysis
Biochemical Properties
Diacetylspermine interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the biochemical reactions related to cell growth and polyamine metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N12-Diacetylspermine (hydrochloride) is synthesized from spermine through a diacetylation process. The reaction involves the acetylation of spermine using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure complete conversion .
Industrial Production Methods: Industrial production of N1,N12-Diacetylspermine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques and is stored under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: N1,N12-Diacetylspermine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-acetylated polyamines.
Reduction: Reduction reactions can convert N1,N12-Diacetylspermine back to spermine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: N-acetylated polyamines.
Reduction: Spermine.
Substitution: Various substituted polyamines depending on the nucleophile used.
Scientific Research Applications
N1,N12-Diacetylspermine (hydrochloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Spermine: The non-acetylated form of N1,N12-Diacetylspermine, involved in cell growth and protein synthesis.
Spermidine: A precursor to spermine, also involved in cellular functions.
N1-Acetylspermine: A monoacetylated derivative of spermine with similar biological functions.
Uniqueness: N1,N12-Diacetylspermine (hydrochloride) is unique due to its diacetylation, which enhances its substrate properties for polyamine oxidase and its potential as a cancer biomarker. Its higher Vmax and lower Km values compared to spermine make it a more efficient substrate for enzymatic studies .
Properties
IUPAC Name |
N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNXERHVLXYXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999129 | |
Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77928-71-3 | |
Record name | N',N''-Diacetylspermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of diacetylspermine as a tumor marker?
A1: this compound has shown promise as a tumor marker for various cancers, including colorectal, breast, lung, and hepatocellular carcinoma. [, , , ] Its levels are often elevated in early stages of cancer, making it potentially useful for early detection and diagnosis. [, ]
Q2: How does the diagnostic performance of this compound compare with other established tumor markers?
A2: Studies have demonstrated that this compound exhibits superior sensitivity in detecting early-stage colorectal and breast cancers compared to conventional markers like CEA, CA19-9, and CA15-3. []
Q3: Are there limitations to using urinary this compound as a diagnostic tool?
A3: While promising, elevated this compound levels have also been observed in certain benign conditions like liver cirrhosis. [] Factors like age, sex, and menstrual cycle can also influence urinary this compound levels, necessitating careful interpretation of test results. [] Additionally, its efficacy as a marker for urinary bladder cancer has been challenged. [, ]
Q4: Has this compound proven useful in monitoring treatment response?
A4: Research suggests that urinary this compound levels can reflect the progression of disease and response to treatment in certain cancers, such as hepatocellular carcinoma and brain tumors. [, ] A study on pulmonary tuberculosis patients also indicated its potential as an early biomarker for treatment efficacy. []
Q5: What other conditions, besides cancer, have been associated with altered this compound levels?
A5: Research has shown elevated this compound levels in the blood plasma of very-low birth weight infants, suggesting potential alterations in polyamine metabolism related to prematurity. [] Additionally, a study analyzing metabolomic profiles and heart failure risk in Black adults found an association between this compound and increased heart failure incidence. []
Q6: What factors need to be considered when developing and validating analytical methods for this compound?
A7: Specificity is crucial due to the presence of structurally similar polyamines in urine. [] The method should be sensitive enough to detect low concentrations of this compound, particularly in the context of early cancer detection. [] Analytical method validation should encompass accuracy, precision, specificity, and the establishment of appropriate reference values considering factors like age, sex, and menstrual cycle. [, ]
Q7: What is the role of polyamine metabolism in cancer development, and how is this compound involved?
A8: Polyamines, including spermine and spermidine, are crucial for cellular growth and proliferation. [] Cancer cells often exhibit dysregulated polyamine metabolism, leading to increased polyamine levels that contribute to uncontrolled growth. [] this compound, a product of spermine acetylation by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), has been linked to these alterations in polyamine metabolism in cancer. [, ]
Q8: How does the interaction of this compound with cellular transport systems differ from other polyamines?
A9: Research using the LLC-PK1 cell line, a model for renal polyamine transport, indicated that this compound does not interact with the polyamine transport systems on these cells, unlike spermine and monoacetylspermine. [] This lack of interaction might contribute to the relatively stable excretion of this compound in urine, potentially explaining its utility as a tumor marker. []
Q9: What is the role of the spermidine/spermine N1-acetyltransferase (SSAT) enzyme in relation to this compound and cancer?
A10: SSAT catalyzes the acetylation of spermine and spermidine, leading to the formation of this compound and other acetylated polyamines. [] Studies using polyamine analogs that upregulate SSAT activity have shown growth inhibition and apoptosis in certain cancer cell lines. [] This suggests that SSAT induction and subsequent this compound production might contribute to the antiproliferative effects observed with these analogs. [, ]
Q10: What is the chemical structure of this compound?
A10: this compound (N1,N12-diacetylspermine) is a linear polyamine with two acetyl groups attached to the terminal nitrogen atoms of the spermine backbone.
Q11: How do structural modifications of polyamines, particularly acetylation, affect their interaction with cellular systems?
A12: Acetylation of polyamines can significantly alter their cellular uptake and metabolism. [] For instance, N1-acetylspermidine can be taken up by cells and converted back to spermidine, while this compound shows limited uptake and does not affect intracellular polyamine pools. [] This suggests that the position and number of acetyl groups play a crucial role in determining the biological activity of acetylated polyamines. []
Q12: What are potential future research directions for this compound?
A13: Further research is needed to fully elucidate the mechanisms underlying this compound production in cancer cells and its role in tumorigenesis. [] Developing highly sensitive and specific diagnostic tools based on this compound, potentially in combination with other biomarkers, could improve early cancer detection rates. [, ] Exploring the therapeutic potential of modulating this compound levels or targeting its metabolic pathway could lead to novel cancer treatment strategies. []
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